molecular formula C22H18N2O2S2 B12203975 (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12203975
M. Wt: 406.5 g/mol
InChI Key: NAQXLUREXZHDHF-ZHZULCJRSA-N
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Description

This compound belongs to the thiazolidinone family, which is characterized by a thiazolidine ring fused with other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with quinoline-4-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with a thioamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and the quinoline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce thiazolidinone derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidinone ring can interact with proteins, affecting their activity and stability. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-[2-(4-chlorophenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-[2-(4-fluorophenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to the presence of the methoxy group, which can enhance its solubility and reactivity. This unique feature may contribute to its distinct biological and chemical properties, making it a valuable compound for various applications.

Biological Activity

The compound (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which is known for its diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound by examining relevant studies and findings.

Chemical Structure and Properties

The structure of this compound can be broken down into several functional groups that contribute to its biological activity:

  • Thiazolidinone Core : The thiazolidinone ring is crucial for the compound's pharmacological properties.
  • Substituents : The presence of a methoxy group and a quinoline moiety enhances its interaction with biological targets.

Anticancer Activity

Thiazolidinone derivatives, including the compound , have been reported to exhibit significant anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in HeLa cells by activating both extrinsic and intrinsic apoptotic pathways .
  • Cytotoxicity : In vitro studies demonstrate that thiazolidinone derivatives can effectively reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented. The compound has demonstrated activity against a range of pathogens:

  • Bacterial Inhibition : Research indicates that thiazolidinone derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria, with some compounds showing inhibition rates comparable to standard antibiotics .
  • Mechanisms : The antibacterial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory and Analgesic Effects

Thiazolidinones have also been explored for their anti-inflammatory properties:

  • Inflammation Modulation : These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, providing a basis for their use in treating inflammatory diseases .
  • Pain Relief : Some studies suggest that thiazolidinone derivatives may exhibit analgesic effects, potentially benefiting conditions associated with chronic pain .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing thiazolidinone derivatives:

SubstituentEffect on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Quinoline MoietyIncreases binding affinity to targets
Thioxo GroupContributes to overall stability

Case Studies

Several case studies highlight the efficacy of thiazolidinone derivatives:

  • Study on Anticancer Activity : A recent study evaluated various thiazolidinones against multiple cancer cell lines, revealing that modifications at the 5-position significantly enhanced cytotoxicity compared to unmodified compounds .
  • Antimicrobial Screening : In another investigation, a series of thiazolidinones were tested against common bacterial strains, with some derivatives showing over 90% inhibition rates against Staphylococcus aureus and Escherichia coli .

Properties

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N2O2S2/c1-26-17-8-6-15(7-9-17)11-13-24-21(25)20(28-22(24)27)14-16-10-12-23-19-5-3-2-4-18(16)19/h2-10,12,14H,11,13H2,1H3/b20-14-

InChI Key

NAQXLUREXZHDHF-ZHZULCJRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S

Origin of Product

United States

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